6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde
Overview
Description
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is PDK1 , a kinase involved in cell proliferation and survival . This compound acts as a PDK1 inhibitor and exhibits anticancer and antiproliferative activity . It can be used to study various conditions such as angiosarcoma, adenocarcinoma, multiple myeloma, psoriasis, prostate cancer, and Alzheimer’s disease .
Mode of Action
The compound interacts with its target, PDK1, by binding to the active site of the kinase, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by PDK1, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of PDK1 affects several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . By inhibiting PDK1, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Its lipophilicity and drug-likeness suggest that it may have good absorption and distribution characteristics
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of the PI3K/Akt/mTOR pathway and other signaling pathways regulated by PDK1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially influence the compound’s efficacy through drug-drug interactions .
Preparation Methods
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate and diazabicyclo under controlled temperature conditions . The reaction mixture is then filtered, washed, and recrystallized to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde can be compared with similar compounds such as:
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound has a similar structure but with a nitrile group instead of an aldehyde group.
Ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate: This compound has an ester group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-2-7(10)4-12-9(8)6(5-13)3-11-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJGYDHRZVDKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.